

3-Chlorophenyl-(2-furyl)methanol molecular structure elucidation

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Compound of Interest

Compound Name: *3-Chlorophenyl-(2-furyl)methanol*

Cat. No.: *B7847103*

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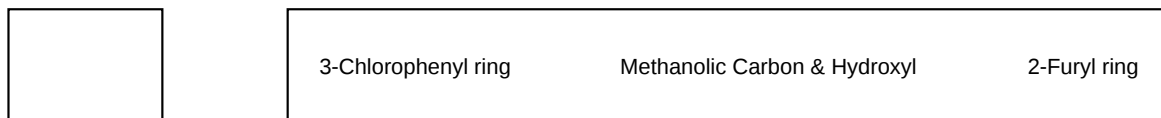
An In-depth Technical Guide to the Molecular Structure Elucidation of **3-Chlorophenyl-(2-furyl)methanol**

Preamble: The Imperative of Structural Certainty

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An error in structural assignment can invalidate extensive research, leading to wasted resources and flawed conclusions. This guide presents a comprehensive, multi-spectroscopic approach to the structural elucidation of **3-Chlorophenyl-(2-furyl)methanol**, a molecule of interest as a potential building block in medicinal chemistry and materials science.

As a Senior Application Scientist, my objective is not merely to present a series of analytical steps. Instead, this document is designed to provide a logical, self-validating workflow that intertwines orthogonal analytical techniques. We will explore the causality behind experimental choices, demonstrating how data from one method informs and corroborates the findings of another. This integrated strategy ensures the highest degree of confidence in the final structural assignment, moving from the fundamental molecular formula to the intricate three-dimensional arrangement of atoms.

The hypothesized structure, based on its nomenclature, is our starting point. The following sections will detail the rigorous process of confirming this hypothesis.



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Caption: Hypothesized structure of **3-Chlorophenyl-(2-furyl)methanol**.

Part 1: Foundational Analysis - Elemental Composition and Functional Groups

Before delving into the complex connectivity of the molecule, we must first establish its fundamental properties: the molecular formula and the primary functional groups present. This foundational data provides the constraints within which we will solve the structural puzzle.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Causality: While low-resolution mass spectrometry provides the nominal mass, it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is critical for calculating a unique and unambiguous elemental formula. The presence of chlorine, with its characteristic isotopic distribution (~3:1 ratio of ^{35}Cl to ^{37}Cl), provides an additional, powerful validation point.

Experimental Protocol: HRMS via ESI-TOF

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 10-50 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.

- **Infusion:** Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
- **Mass Analysis:** Acquire the spectrum in positive ion mode. The molecule is expected to lose a water molecule and be detected as its carbocation $[\text{M}-\text{H}_2\text{O}+\text{H}]^+$ or form an adduct with a cation like sodium $[\text{M}+\text{Na}]^+$.
- **Data Processing:** Calibrate the resulting spectrum against a known internal standard. Determine the monoisotopic mass of the observed ion with high precision and compare it to theoretical masses calculated for potential formulas.

Data Presentation: Expected HRMS Data

Parameter	Theoretical Value (for $\text{C}_{11}\text{H}_9^{35}\text{ClO}_2$)	Theoretical Value (for $\text{C}_{11}\text{H}_9^{37}\text{ClO}_2$)
Molecular Formula	$\text{C}_{11}\text{H}_9\text{ClO}_2$	$\text{C}_{11}\text{H}_9\text{ClO}_2$
Molecular Weight	208.0291	210.0262
$[\text{M}+\text{H}]^+$ Ion	209.0364	211.0334
$[\text{M}+\text{Na}]^+$ Ion	231.0183	233.0154
Isotopic Abundance	~75.8%	~24.2%

From the molecular formula $\text{C}_{11}\text{H}_9\text{ClO}_2$, the Degree of Unsaturation (DoU) is calculated as:
 $\text{DoU} = \text{C} + 1 - (\text{H}/2) - (\text{X}/2) + (\text{N}/2) = 11 + 1 - (9/2) - (1/2) + 0 = 8$ This high DoU value strongly suggests the presence of multiple rings and/or double bonds, consistent with our hypothesized structure containing two aromatic rings (4 DoU each, totaling 8).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is an exceptionally rapid and sensitive method for identifying the functional groups present in a molecule.^[1] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes. For our

target molecule, the most telling signals will be the O-H stretch of the alcohol and the various C-H and C=C stretches of the aromatic rings.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
- **Spectrum Acquisition:** Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- **Data Processing:** The acquired data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

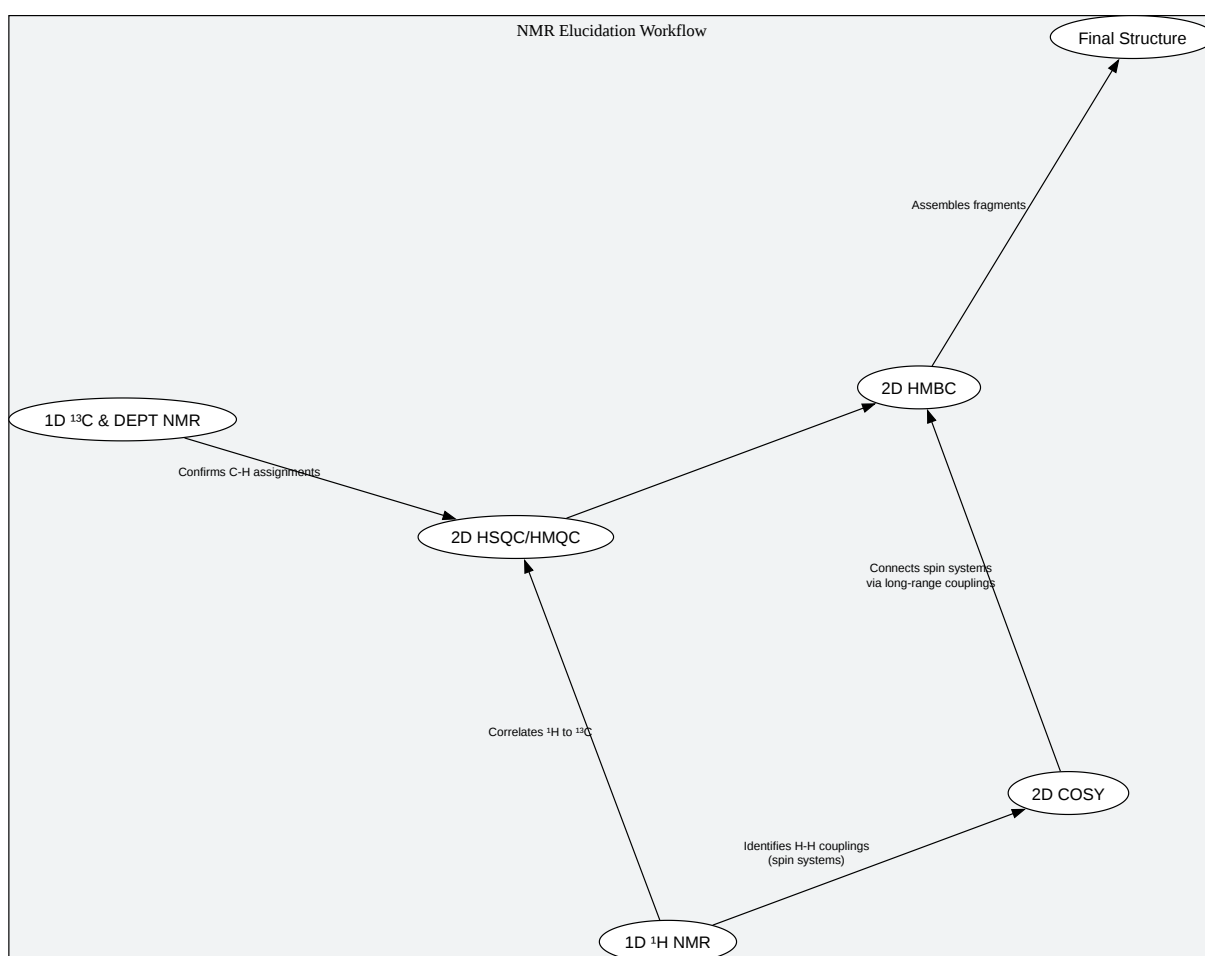
Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance for Structure
~3500-3200 (Broad)	O-H Stretch	Alcohol	Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[3] [4]
~3150-3000 (Sharp)	C-H Stretch (sp ²)	Aromatic/Furan	Indicates the presence of hydrogens on unsaturated carbon rings.
~1600, 1580, 1475	C=C Stretch	Aromatic Ring	Characteristic absorptions confirming the benzene ring.
~1550, 1490	C=C Stretch	Furan Ring	Confirms the furan ring system.
~1250-1000 (Strong)	C-O Stretch	Secondary Alcohol	A strong band in this region is indicative of the C-O bond of the alcohol.[4]
~800-600	C-Cl Stretch	Aryl Halide	Confirms the presence of the chloro-substituent on the phenyl ring.

Part 2: Elucidating the Carbon-Hydrogen Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution.[5][6] By analyzing the chemical

environment and interactions of ^1H and ^{13}C nuclei, we can construct the carbon-hydrogen skeleton piece by piece.



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Caption: A typical workflow for NMR-based structure elucidation.

Experimental Protocol: General NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.^[7] The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if exchangeable protons (like the -OH) are of key interest, as it slows down the exchange rate.
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field spectrometer.
- **1D ¹H Acquisition:** Acquire a standard proton spectrum with 16-32 scans.
- **1D ¹³C Acquisition:** Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate carbon types (CH/CH₃ positive, CH₂ negative).
- **2D Acquisition:** Run standard gradient-selected COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting spectral widths as needed to encompass all signals.

1D NMR (¹H & ¹³C): The Initial Blueprint

¹H NMR Analysis: The proton spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

¹³C NMR with DEPT Analysis: The ¹³C spectrum reveals the number of unique carbon environments. The accompanying DEPT-135 experiment simplifies this by phasing signals based on the number of attached protons, confirming our count of CH, CH₂, and CH₃ groups.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom(s)	Predicted ^1H Shift (δ , ppm)	Predicted ^1H Multiplicity	Integration	Predicted ^{13}C Shift (δ , ppm)	DEPT-135
-OH	2.5-4.0	broad singlet	1H	-	-
Methine C-H	~5.8	singlet	1H	~68-72	CH (+)
Furan H3	~6.2	dd	1H	~108-110	CH (+)
Furan H4	~6.3	t	1H	~110-112	CH (+)
Furan H5	~7.4	dd	1H	~142-144	CH (+)
Furan C2	-	-	-	~154-156	C (no signal)
Phenyl H2'	~7.5	s	1H	~130-132	CH (+)
Phenyl H4'	~7.2	d	1H	~128-130	CH (+)
Phenyl H5'	~7.3	t	1H	~130-132	CH (+)
Phenyl H6'	~7.2	d	1H	~126-128	CH (+)
Phenyl C1'	-	-	-	~142-144	C (no signal)
Phenyl C3'	-	-	-	~134-136	C (no signal)

Note: d=doublet, t=triplet, dd=doublet of doublets, s=singlet. Predictions are based on typical values for similar structures.^{[7][8]}

2D NMR (COSY & HSQC): Mapping Direct Connections

COSY (COrrrelation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.^[9] It allows us to trace out the connectivity within individual spin systems. For our molecule, we expect to see two isolated systems: the three coupled protons on the furan ring and the three coupled protons on the chlorophenyl ring.

Caption: Expected ^1H - ^1H COSY correlations for the two aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the signal of the carbon to which it is directly attached. This is a crucial step for

unambiguously assigning the ^{13}C spectrum and confirming the C-H pairings predicted from 1D data.

Part 3: Assembling the Fragments and Final Verification

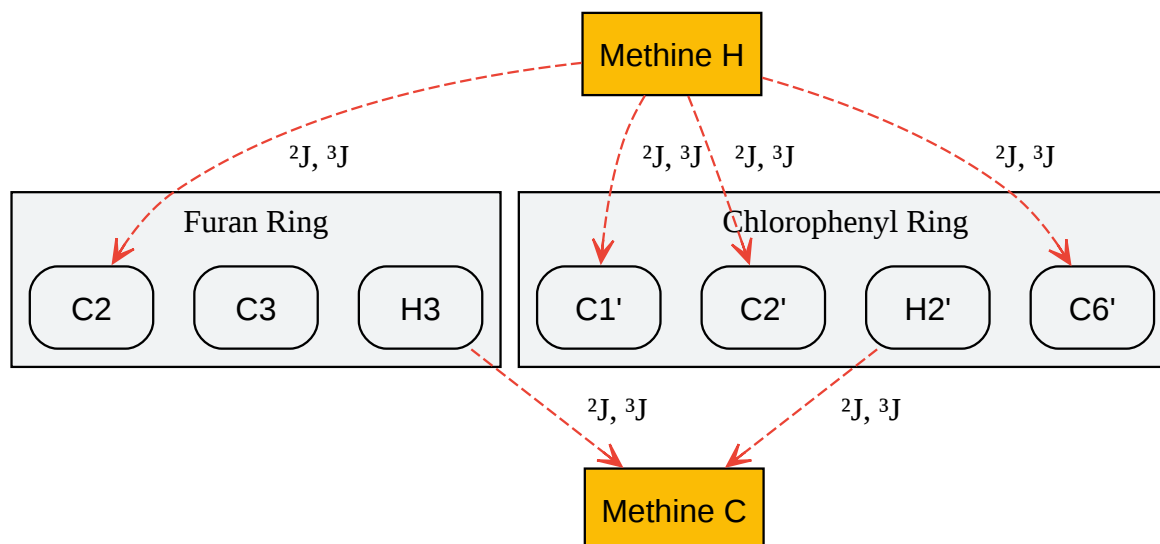
With the individual spin systems mapped out, the final challenge is to connect them. This is where long-range correlation experiments and fragmentation analysis become indispensable.

HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps

Expertise & Causality: The HMBC experiment is arguably the most powerful tool for assembling the final molecular structure. It detects correlations between protons and carbons that are separated by two or three bonds (^2JCH , ^3JCH). By observing these long-range couplings, we can connect the furan ring, the methine carbon, and the chlorophenyl ring into a single, coherent structure.

Key Expected HMBC Correlations:

- **Methine Proton (~5.8 ppm):** This proton is the linchpin. It should show correlations to Furan C2, Furan C3, Phenyl C1', Phenyl C2', and Phenyl C6'. These correlations definitively prove the connection between the two rings via the methanolic carbon.
- **Furan H3 (~6.2 ppm):** Should correlate to Furan C2, C4, C5, and critically, to the Methine Carbon.
- **Phenyl H2' (~7.5 ppm):** Should correlate to Phenyl C1', C3', C4', C6', and critically, to the Methine Carbon.



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Caption: Visualization of key HMBC correlations connecting the molecular fragments.

Mass Spectrometry Fragmentation: Corroborative Evidence

Expertise & Causality: While HRMS gives us the formula, the fragmentation pattern (observed under harsher ionization conditions like Electron Ionization, EI) provides evidence of the structure's stability and bond arrangements. Benzyl alcohols are known to fragment in characteristic ways, and observing these expected fragments provides strong corroboration for the overall structure.

Data Presentation: Predicted MS Fragmentation Pattern (EI-MS)

m/z Value	Proposed Fragment	Formula	Notes
208/210	$[M]^+$	$C_{11}H_9ClO_2$	Molecular ion peak, showing the 3:1 chlorine isotope pattern.
191/193	$[M - \bullet OH]^+$	$C_{11}H_8Cl$	Loss of the hydroxyl radical, a common fragmentation for alcohols.
141	$[C_7H_4Cl]^+$	C_7H_4Cl	Chlorotropylium or related stable aromatic cation.
111/113	$[M - C_4H_3O - \bullet OH]^+$	C_7H_5Cl	Phenyl cation with chlorine.
77	$[C_6H_5]^+$	C_6H_5	Phenyl cation, a very common fragment for benzene derivatives.
67	$[C_4H_3O]^+$	C_4H_3O	Furyl cation.

Observing these specific fragments, particularly the loss of a hydroxyl group and the formation of ions corresponding to the chlorophenyl and furyl moieties, strongly supports the proposed connectivity.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Conclusion: A Self-Validating Structural Proof

The structural elucidation of **3-Chlorophenyl-(2-furyl)methanol** is achieved not by a single experiment, but by the logical synthesis of data from multiple orthogonal techniques. HRMS established the elemental formula and degree of unsaturation. FTIR confirmed the presence of the key alcohol and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously mapped the proton and carbon frameworks, established direct C-H bonds (HSQC), traced proton-proton coupling networks (COSY), and, most critically, connected the disparate fragments via long-range heteronuclear correlations (HMBC). Finally, the

observed mass spectrometry fragmentation pattern was fully consistent with the proposed structure. Each piece of evidence validates the others, culminating in an unambiguous and trustworthy structural assignment.

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